molecular formula C12H16N6O2 B6751258 1-(6-methylpyridin-2-yl)-3-[3-(5-oxo-1H-1,2,4-triazol-4-yl)propyl]urea

1-(6-methylpyridin-2-yl)-3-[3-(5-oxo-1H-1,2,4-triazol-4-yl)propyl]urea

Cat. No.: B6751258
M. Wt: 276.29 g/mol
InChI Key: ZASJRSIKLRBARY-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-2-yl)-3-[3-(5-oxo-1H-1,2,4-triazol-4-yl)propyl]urea is a synthetic organic compound that features a pyridine ring substituted with a methyl group and a urea moiety linked to a triazole ring

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)-3-[3-(5-oxo-1H-1,2,4-triazol-4-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2/c1-9-4-2-5-10(15-9)16-11(19)13-6-3-7-18-8-14-17-12(18)20/h2,4-5,8H,3,6-7H2,1H3,(H,17,20)(H2,13,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASJRSIKLRBARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NCCCN2C=NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-methylpyridin-2-yl)-3-[3-(5-oxo-1H-1,2,4-triazol-4-yl)propyl]urea typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 6-methylpyridine, undergoes nitration followed by reduction to form 6-methyl-2-aminopyridine.

    Urea Formation: The 6-methyl-2-aminopyridine is reacted with an isocyanate derivative to form the urea linkage.

    Triazole Attachment: The final step involves the reaction of the urea intermediate with a triazole derivative, such as 4-amino-5-oxo-1,2,4-triazole, under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methylpyridin-2-yl)-3-[3-(5-oxo-1H-1,2,4-triazol-4-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: 1-(6-carboxypyridin-2-yl)-3-[3-(5-oxo-1H-1,2,4-triazol-4-yl)propyl]urea.

    Reduction: 1-(6-methylpyridin-2-yl)-3-[3-(5-dihydro-1H-1,2,4-triazol-4-yl)propyl]urea.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Methylpyridin-2-yl)-3-[3-(5-oxo-1H-1,2,4-triazol-4-yl)propyl]urea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and infectious diseases.

    Agricultural Chemistry: The compound is studied for its herbicidal and fungicidal properties, offering potential as a crop protection agent.

    Materials Science: It is explored for its use in the synthesis of novel polymers and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(6-methylpyridin-2-yl)-3-[3-(5-oxo-1H-1,2,4-triazol-4-yl)propyl]urea involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of target enzymes, inhibiting their activity. This can disrupt metabolic pathways in cancer cells or pathogens.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

    1-(6-Methylpyridin-2-yl)-3-[3-(5-oxo-1H-1,2,4-triazol-4-yl)propyl]thiourea: Similar structure but with a thiourea moiety instead of urea.

    1-(6-Methylpyridin-2-yl)-3-[3-(5-oxo-1H-1,2,4-triazol-4-yl)propyl]carbamate: Contains a carbamate group instead of urea.

Uniqueness: 1-(6-Methylpyridin-2-yl)-3-[3-(5-oxo-1H-1,2,4-triazol-4-yl)propyl]urea is unique due to its specific combination of a pyridine ring, urea linkage, and triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

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